Rebastinib was developed as part of ongoing research into targeted therapies for cancer. It is classified under the category of small molecule kinase inhibitors, specifically designed to inhibit the activity of tyrosine kinases involved in cancer cell proliferation and survival. The compound has been evaluated in various clinical trials, demonstrating efficacy in treating certain types of leukemia and solid tumors.
The synthesis of rebastinib tosylate involves several complex chemical reactions. Although specific proprietary methods are often used in pharmaceutical development, general synthetic pathways include:
For example, one synthetic route involves the reaction of 3-acetylpyridine with ethyl formate, followed by conversion to an enaminone, leading to further transformations that yield the final product .
The molecular structure of rebastinib tosylate can be represented by its chemical formula with a molecular weight of approximately 396.45 g/mol. The structural features include:
Crystallographic studies reveal that rebastinib binds within the ABL1 kinase domain, occupying a unique pocket that stabilizes the inactive conformation of the enzyme, which is crucial for its inhibitory action .
Rebastinib undergoes various chemical reactions during its synthesis and when interacting with biological targets:
The compound demonstrates an IC50 value of approximately 0.8 nM against wild-type BCR-ABL1 and 4 nM against the T315I mutant variant, highlighting its potency .
Rebastinib exerts its therapeutic effects primarily through inhibition of BCR-ABL1 signaling pathways:
Pharmacodynamic studies indicate that rebastinib leads to decreased phosphorylation levels of substrates involved in cell signaling pathways relevant to cancer progression .
Rebastinib tosylate exhibits several notable physical and chemical properties:
Rebastinib has been explored for various scientific applications:
Tyrosine kinase inhibitors (TKIs) represent a paradigm shift in targeted cancer therapy, originating from the discovery of protein kinases as key regulators of oncogenic signaling. The first TKIs emerged in the early 2000s, with imatinib (targeting BCR-ABL) demonstrating unprecedented efficacy in chronic myeloid leukemia (CML) by competitively inhibiting adenosine triphosphate (ATP)-binding sites [2] [4]. This success catalyzed the development of successive TKIs, classified by their binding mechanisms:
By 2022, over 50 FDA-approved TKIs targeted kinases including EGFR, VEGF receptors, and ABL families, expanding applications to solid tumors and hematologic malignancies [2] [9]. However, limitations such as ATP-binding mutations (e.g., T315I in BCR-ABL) necessitated novel inhibition strategies beyond competitive ATP blockade [1] [3].
Table 1: Evolution of TKI Therapeutic Targets
Generation | Representative Agents | Primary Targets | Key Limitations |
---|---|---|---|
First | Imatinib | BCR-ABL, KIT, PDGFR | T315I mutation resistance |
Second | Dasatinib, Nilotinib | BCR-ABL, SRC | Pleiotropic cardiovascular toxicity |
Switch Control | Rebastinib | ABL, TIE2, FLT3 | Multitarget complexity |
BCR-ABL, a fusion tyrosine kinase from the t(9;22) translocation, drives leukemogenesis by constitutively activating proliferation and survival pathways in CML. The T315I "gatekeeper" mutation in the ATP-binding pocket confers resistance to most TKIs by sterically hindering drug binding [1] [3].
TIE2 (TEK receptor tyrosine kinase), expressed on endothelial cells and pro-tumorigenic macrophages, regulates vascular stability and tumor microenvironment interactions. Its ligands ANGPT1 (agonist) and ANGPT2 (context-dependent antagonist) modulate angiogenesis and inflammation:
Notably, BCR-ABL and TIE2 share intersecting roles in solid tumors. ABL kinases activate downstream effectors (e.g., RAC, STAT) in breast, colorectal, and ovarian cancers, while TIE2 signaling supports metastatic niches [3] [5] [10].
Rebastinib tosylate (DCC-2036) is a type II TKI engineered to overcome limitations of earlier inhibitors through a unique switch control mechanism. Unlike ATP-competitive agents, it binds a deep hydrophobic pocket adjacent to the ATP site, stabilizing kinases in inactive conformations [1] [8]. Key innovations include:
Preclinically, rebastinib suppressed BCR-ABL T315I-driven leukemogenesis and disrupted TMEM-mediated metastasis in breast cancer models [6] [10]. This dual targeting of oncogenic kinases and tumor microenvironment components positioned it as a paradigm-shifting therapeutic candidate.
Table 2: Rebastinib's Kinase Inhibition Profile
Target Kinase | IC₅₀ (nM) | Biological Role | Therapeutic Implication |
---|---|---|---|
ABL1 (WT) | 0.8 | Cell proliferation/survival | CML resistance reversal |
ABL1 (T315I) | 1.2 | Mutation-driven ATP-binding alteration | Bypasses gatekeeper mutation |
TIE2 | 0.5 | Angiogenesis, immune modulation | Metastasis suppression |
FLT3 | 11 | Hematopoietic progenitor signaling | AML targeting |
VEGFR2 | 6.7 | Endothelial cell growth | Anti-angiogenesis |
Table 3: Key Preclinical and Clinical Findings for Rebastinib
Study Model | Combination Agent | Key Outcome | Reference |
---|---|---|---|
PyMT murine breast cancer | Paclitaxel | Reduced TMEM-dependent intravasation by 80% | [6] [8] |
ID8 murine ovarian cancer | Carboplatin/paclitaxel | Extended median survival by 5.5 days (P<0.01) | [10] |
Phase I solid tumors | Paclitaxel or Eribulin | 22% objective response rate in MBC | [8] |
Phase I CML/AML | None | 4 complete hematologic responses in T315I CML | [1] |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7